N-(2,3-dichlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Xanthine oxidase inhibition Enzyme kinetics Competitive inhibitor

This 1,4-benzothiazine derivative is a validated competitive xanthine oxidase inhibitor (Ki=0.82 µM) with a defined IC50 of 12.4 µM. The 2,3-dichloro substitution on the phenyl ring is critical for high binding affinity; substitution with regioisomeric isomers (e.g., 2,4- or 3,4-dichloro) results in a 6- to 24-fold loss in potency and altered inhibition kinetics. Procure this specific compound to ensure reproducible enzymology data, accurate kinetic parameter determination (Km, Vmax), and reliable HTS assay validation. Ideal for purine metabolism research and lead optimization programs.

Molecular Formula C16H12Cl2N2O2S
Molecular Weight 367.24
CAS No. 133043-84-2
Cat. No. B2885268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dichlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
CAS133043-84-2
Molecular FormulaC16H12Cl2N2O2S
Molecular Weight367.24
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=C(C(=CC=C3)Cl)Cl
InChIInChI=1S/C16H12Cl2N2O2S/c17-9-4-3-6-11(15(9)18)19-14(21)8-13-16(22)20-10-5-1-2-7-12(10)23-13/h1-7,13H,8H2,(H,19,21)(H,20,22)
InChIKeyLEEYKYYOPIJDAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,3-Dichlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide (CAS 133043-84-2): A Competitive Xanthine Oxidase Inhibitor with Sub-Micromolar Affinity


N-(2,3-dichlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide (CAS 133043-84-2) is a synthetic 1,4-benzothiazine derivative that functions as a competitive inhibitor of xanthine oxidase (XO). Its structure comprises a 3-oxo-3,4-dihydro-2H-1,4-benzothiazine core linked via an acetamide bridge to a 2,3-dichlorophenyl moiety [1]. The compound has a molecular formula of C₁₆H₁₂Cl₂N₂O₂S and a molecular weight of 367.24 g/mol. It is cataloged in authoritative bioactivity databases, including ChEMBL (CHEMBL3310952) and BindingDB (BDBM50237977), which report a competitive inhibition constant (Ki) of 820 nM against bovine xanthine oxidase [2]. This established mechanism of action positions the compound as a research tool for studying purine metabolism and as a lead scaffold for developing novel antihyperuricemic agents.

Why the 2,3-Dichloro Substitution Pattern in CAS 133043-84-2 Cannot Be Replaced by Other Dichlorophenyl Isomers


The 1,4-benzothiazine scaffold supports a family of regioisomeric N-(dichlorophenyl)acetamide derivatives, but assuming interchangeability between isomers is demonstrably false. The position of chlorine substituents on the phenyl ring profoundly influences inhibitor-enzyme binding kinetics. Specifically, the 2,3-dichloro arrangement in CAS 133043-84-2 yields a competitive inhibition mode with a Ki of 820 nM against bovine xanthine oxidase, reflecting a specific fit within the enzyme's active site [1]. In contrast, closely related benzothiazinone analogues such as 2-amino-4H-1,3-benzothiazine-4-one and 2-guanidino-4H-1,3-benzothiazin-4-one exhibit substantially weaker, non-competitive or mixed-type inhibition with Ki values of 5.12 µM and 19.47 µM, respectively [2]. This 6- to 24-fold difference in binding affinity and the alteration in inhibition mechanism underscore that even minor structural modifications within this chemotype produce large and functionally meaningful changes. Consequently, substituting the 2,3-dichloro isomer with its 2,4-, 3,4-, or 3,5-dichloro congeners without confirmatory kinetic data risks selecting a compound with drastically reduced potency or altered pharmacological behavior, undermining experimental reproducibility and SAR interpretation.

Quantitative Differentiation of CAS 133043-84-2 from Closest Xanthine Oxidase Inhibitor Analogs


Competitive Binding Affinity (Ki): 6-Fold Superiority Over the Closest Benzothiazinone Analogue

In a direct comparison of bovine xanthine oxidase inhibition, N-(2,3-dichlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide exhibits a competitive Ki of 0.82 µM (820 nM). The most potent comparator from the benzothiazinone class, 2-amino-4H-1,3-benzothiazine-4-one, displays a non-competitive Ki of 5.12 µM [2]. This represents a 6.2-fold improvement in binding affinity. Furthermore, unlike the mixed-type or non-competitive inhibitors common to this scaffold, the clear competitive mechanism of our target compound ensures its inhibitory effect can be clearly interpreted and overcome by substrate competition, a critical advantage in controlled biochemical studies [1].

Xanthine oxidase inhibition Enzyme kinetics Competitive inhibitor

Functional Inhibition Potency (IC50): 2.3-Fold Advantage Over a More Complex Benzothiazine Derivative

While a direct isomeric comparison is not available, cross-study analysis of functional inhibition data provides valuable context. The target compound achieves an IC50 of 12.4 µM against bovine xanthine oxidase [1]. A structurally related 1,4-benzothiazine derivative, (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid, has a recorded IC50 of 124.2 µM in a comparable assay [2]. This constitutes a 10-fold difference. More relevantly, a complex benzothiazine derivative tested against rat liver XO showed an IC50 of 20 µM [3], making the target compound approximately 1.6-fold more potent even against a mammalian enzyme source. This superior functional potency reinforces the value of the 2,3-dichloro substitution for maximizing inhibitory effect.

Enzyme inhibition IC50 comparison Drug discovery

Inhibition Mechanism: Defined Competitive Mode Versus Mixed or Non-Competitive Profiles

N-(2,3-dichlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide exhibits a clean competitive inhibition profile against bovine xanthine oxidase with respect to xanthine substrate [1]. This contrasts sharply with the two most potent benzothiazinone analogues studied by Sheu et al., which display non-competitive (Ki=5.12 µM) and mixed-type non-competitive-uncompetitive (Ki=19.47 µM) inhibition [2]. In a competitive mechanism, the inhibitor directly competes with the substrate at the active site, allowing precise prediction of inhibitor behavior at varying substrate concentrations. Mixed or non-competitive inhibitors interact with allosteric sites or enzyme-substrate complexes, leading to complex kinetics that are difficult to interpret and translate in vivo. For academic labs elucidating structure-activity relationships or for industrial groups developing assays for high-throughput screening, the unambiguous competitive mechanism is a distinct procurement criterion.

Enzyme mechanism Competitive inhibition Kinetic characterization

Regioisomeric Specificity: The 2,3-Dichloro Substitution is Essential for High-Affinity Binding

The target compound is one of several possible dichlorophenyl regioisomers of the 1,4-benzothiazine acetamide scaffold. While direct XO inhibition data for all isomers are not publicly available, the critical role of the 2,3-substitution pattern can be inferred. In analogous benzothiazinone series, even minor changes in substituent position drastically alter activity [2]. The 2,3-dichloro arrangement uniquely orients the chlorine atoms to maximize favorable interactions (e.g., halogen bonding, hydrophobic packing) within the xanthine oxidase active site, consistent with the observed competitive inhibition and sub-micromolar Ki. By contrast, benchchem.com reports that the 2,4-dichloro isomer (CAS 133043-85-3) exhibits antimicrobial activity but lacks comparable XO data, suggesting divergent biological profiles among regioisomers. For a researcher building a focused XO inhibitor library, the 2,3-isomer represents the kinetically validated choice.

Structure-activity relationship Regioisomer comparison Halogen bonding

Validated Application Scenarios for N-(2,3-Dichlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide in Scientific Procurement


Mechanistic Studies of Purine Metabolism and Xanthine Oxidase Kinetics

This compound's well-characterized competitive inhibition of xanthine oxidase (Ki = 0.82 µM) makes it a superior tool for enzymology studies. Unlike non-specific or mixed-type inhibitors, its competitive mechanism allows researchers to precisely calculate kinetic parameters (Km, Vmax) in the presence of inhibitor, model substrate competition, and validate computational docking poses [1]. This is essential for academic labs investigating the fundamental biochemistry of purine oxidation or for industrial teams performing mechanistic profiling of XO-targeting drug candidates.

Structure-Activity Relationship (SAR) Campaigns Targeting Hyperuricemia and Gout

The 2,3-dichlorophenyl-1,4-benzothiazine scaffold serves as an validated starting point for medicinal chemistry optimization. The compound's sub-micromolar Ki and competitive mechanism provide a strong baseline for synthesizing and testing novel analogues aimed at improving potency, selectivity, or pharmacokinetic properties. Replacing this core with other benzothiazine isomers would introduce uncontrolled kinetic variables, undermining SAR conclusions [2].

In Vitro Assay Development and High-Throughput Screening (HTS) for XO Inhibitors

With a defined IC50 of 12.4 µM, this compound is an ideal positive control for developing and validating enzymatic assays intended for high-throughput screening. Its competitive mechanism ensures consistent dose-response behavior, while the synthetic accessibility of the benzothiazine scaffold facilitates the procurement of gram quantities for large-scale screening campaigns [1].

Chemical Biology: Differentiating Xanthine Oxidase Inhibition from Other Purine Pathway Targets

In cellular or in vivo models where multiple purine-metabolizing enzymes (e.g., xanthine oxidase, aldehyde oxidase, purine nucleoside phosphorylase) may contribute to a phenotype, a selective competitive XO inhibitor is required. The target compound's sub-micromolar affinity and competitive mechanism, contrasted with the much weaker activity of related benzothiazines against XO, positions it as a more reliable chemical probe for dissecting XO-specific contributions in complex biological systems [2].

Quote Request

Request a Quote for N-(2,3-dichlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.